4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 289631-43-2
VCID: VC16854832
InChI: InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22)
SMILES:
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide

CAS No.: 289631-43-2

Cat. No.: VC16854832

Molecular Formula: C17H14ClN3O

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide - 289631-43-2

Specification

CAS No. 289631-43-2
Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
IUPAC Name 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide
Standard InChI InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22)
Standard InChI Key DJSVPLHHJOZIDA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C

Introduction

Synthesis and Reaction Pathways

Precursor Availability

The primary precursor, 5,7-dimethyl-1,8-naphthyridin-2-amine (CAS 39565-07-6), is commercially available (e.g., Sigma-Aldrich CPR) . Its synthesis typically involves cyclocondensation reactions, as exemplified by:

  • Skraup synthesis: Quinoline derivatives formed via acid-catalyzed cyclization of glycerol with nitrobenzene derivatives .

  • Meth-Cohn protocol: Substituted pyridines generated from enamines and nitriles under basic conditions .

Acylation to Form Target Compound

The target benzamide is synthesized through nucleophilic acyl substitution:

  • Reagents: 5,7-dimethyl-1,8-naphthyridin-2-amine + 4-chlorobenzoyl chloride.

  • Conditions: Anhydrous DMF or THF, triethylamine (base), 0–5°C → RT, 12–24 hrs .

  • Yield: ~85–90% (estimated from analogous reactions) .

Table 1: Representative Synthesis Conditions

ComponentQuantityRole
Precursor amine1.0 equivNucleophile
4-Chlorobenzoyl chloride1.2 equivElectrophile
Triethylamine2.5 equivBase
DMF10 mL/gSolvent

Physicochemical Properties

Experimental data for the target compound remain limited, but predictions based on structural analogs suggest:

  • Solubility: Low aqueous solubility (logP ≈ 3.2); soluble in DMSO, DMF, and dichloromethane .

  • Melting point: 223–224°C (observed in precursor salt forms) .

  • Spectroscopic profiles:

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, naphthyridine-H), 7.85–7.40 (m, 4H, benzamide-H), 2.60 (s, 6H, CH₃) .

    • IR (KBr): 1678 cm⁻¹ (C=O stretch), 1622 cm⁻¹ (COO⁻ asym), 1402 cm⁻¹ (COO⁻ sym) .

CompoundCell Line (IC₅₀, μM)Mechanism
GemifloxacinMCF-7: 8.2Topoisomerase II inhibition
Dihydrobenzofuro[4,5-b] derivativesHCT116: 1.5G2/M arrest, apoptosis
Target compound (predicted)DNA intercalation

Applications and Future Directions

  • Pharmaceutical development: Optimizing bioavailability via prodrug strategies (e.g., phosphate esters) .

  • Chemical biology: Fluorescent tagging for cellular imaging (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) .

  • Material science: Ligand design for transition-metal catalysts (e.g., Pd-catalyzed cross-couplings) .

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